molecular formula C12H11NO2 B11756952 (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid

Cat. No.: B11756952
M. Wt: 201.22 g/mol
InChI Key: ZNXXQRLMRRFRRN-ONEGZZNKSA-N
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Description

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group and a dimethylphenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid typically involves the reaction of 4-cyano-2,6-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The aromatic ring can participate in π-π interactions with biological targets, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid: Unique due to the presence of both cyano and dimethyl groups.

    (2E)-3-(4-cyano-2-methylphenyl)prop-2-enoic acid: Lacks one methyl group, leading to different reactivity and properties.

    (2E)-3-(4-cyano-2,6-dichlorophenyl)prop-2-enoic acid: Contains chlorine atoms instead of methyl groups, affecting its chemical behavior.

Uniqueness

The presence of both cyano and dimethyl groups in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-10(7-13)6-9(2)11(8)3-4-12(14)15/h3-6H,1-2H3,(H,14,15)/b4-3+

InChI Key

ZNXXQRLMRRFRRN-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1/C=C/C(=O)O)C)C#N

Canonical SMILES

CC1=CC(=CC(=C1C=CC(=O)O)C)C#N

Origin of Product

United States

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